1-(2,4-Dimethoxyphenyl)-3-(2-hydroxy-2-(thiophen-2-yl)propyl)urea
Description
Properties
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-(2-hydroxy-2-thiophen-2-ylpropyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S/c1-16(20,14-5-4-8-23-14)10-17-15(19)18-12-7-6-11(21-2)9-13(12)22-3/h4-9,20H,10H2,1-3H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKPPXPJHFZNLMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NC1=C(C=C(C=C1)OC)OC)(C2=CC=CS2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues and Substituent Effects
a. 1-(4-Fluorophenyl)-3-[2-hydroxy-2-(thiophen-2-yl)propyl]urea (BG15239)
- Structure : Differs from the target compound by replacing the 2,4-dimethoxyphenyl group with a 4-fluorophenyl moiety.
- Properties : Fluorine’s electron-withdrawing nature may reduce solubility compared to the methoxy groups in the target compound. Melting point and yield data are unavailable, but its molecular weight (294.34 g/mol) is lower due to the absence of methoxy groups .
- Relevance : Highlights how aryl substituents modulate electronic and steric properties.
b. Fluconazole-Based Urea Derivatives ()
Compounds 8d–8g (e.g., 8d: 1-(4-Bromophenyl)-3-(thiadiazolyl)urea) share a urea core but incorporate thiadiazole rings and halogenated aryl groups.
- The target compound lacks this motif, relying on thiophene for aromatic interactions.
- Physical Properties : Melting points range from 145–160°C, suggesting moderate crystallinity influenced by substituents. Yields (56–70%) are comparable to typical urea syntheses .
c. Tetrahydrobenzo[b]thiophene Ureas ()
Compounds 7a–7d feature fused tetrahydrobenzo[b]thiophene systems with benzoyl or cyano groups.
Physicochemical Properties
*Calculated based on molecular formulas.
Pharmacological Implications
- Antifungal Potential: Fluconazole-based derivatives () demonstrate that halogenated aryl groups improve activity against fungal targets like Candida albicans. The target compound’s dimethoxyphenyl group may offer similar advantages via enhanced membrane penetration .
- Kinase Inhibition : Compound 170 (), a CK1δ inhibitor with a dimethoxyphenyl group, suggests that such substituents may stabilize enzyme interactions. The target compound’s hydroxypropyl-thiophene chain could mimic similar binding motifs .
Preparation Methods
Retrosynthetic Analysis and Strategic Route Selection
Core Structural Disassembly
The target compound comprises two primary subunits:
- Aryl urea moiety : 2,4-Dimethoxyphenyl group linked via a urea bridge.
- Hydroxy-thiophene propyl arm : 2-Hydroxy-2-(thiophen-2-yl)propyl chain.
Retrosynthetic cleavage suggests two convergent approaches:
Synthetic Methodologies and Experimental Protocols
Route 1: Isocyanate-Amine Condensation
Synthesis of 2-Isocyanato-1,3-dimethoxybenzene
Procedure :
- Phosgenation : React 2,4-dimethoxyaniline (1.0 equiv) with triphosgene (0.33 equiv) in anhydrous dichloromethane at 0–5°C.
- Quenching : Add saturated NaHCO₃ to neutralize excess phosgene.
- Isolation : Extract with DCM, dry over MgSO₄, and evaporate under reduced pressure.
Yield : 78–85% (colorless liquid; IR: 2270 cm⁻¹ [N=C=O stretch]).
Preparation of 2-Hydroxy-2-(thiophen-2-yl)propan-1-amine
Stepwise Synthesis :
- Grignard Addition : Treat thiophene-2-carbaldehyde with methylmagnesium bromide to form 2-(thiophen-2-yl)propan-2-ol.
- Gabriel Synthesis : Convert alcohol to amine via phthalimide intermediate, followed by hydrazinolysis.
Characterization :
- ¹H NMR (400 MHz, CDCl₃): δ 1.52 (s, 6H, C(CH₃)₂), 3.21 (br s, 2H, NH₂), 7.02–7.45 (m, 3H, thiophene-H).
Urea Bond Formation
Optimized Conditions :
- Solvent : Anhydrous THF
- Temperature : 60°C, 12 h
- Molar Ratio : Isocyanate:amine = 1:1.2
Workup :
- Filter precipitated urea.
- Recrystallize from ethanol/water (3:1).
Route 2: Urea Derivative Functionalization
Synthesis of 1-(2,4-Dimethoxyphenyl)urea
Procedure :
Yield : 68% (white crystals).
Alkylation with Thiophene-Containing Epoxide
Epoxide Preparation :
- Epoxidize allylthiophene using m-CPBA.
Ring-Opening Reaction :
Challenges :
- Regioselectivity issues necessitate chromatographic purification.
Analytical Validation and Spectral Data
Spectroscopic Characterization
| Technique | Key Peaks | Assignment |
|---|---|---|
| IR (KBr) | 3320 cm⁻¹, 1645 cm⁻¹ | N-H stretch, C=O urea |
| ¹H NMR | δ 3.85 (s, 6H, OCH₃), δ 5.21 (s, 1H, OH) | Methoxy groups, hydroxyl proton |
| ¹³C NMR | δ 156.8 (urea C=O), δ 110.4–152.3 (aromatic) | Carbonyl and aromatic carbons |
Reaction Optimization and Mechanistic Insights
Challenges and Mitigation Strategies
Hydroxyl Group Protection
Regioselectivity in Thiophene Functionalization
- Strategy : Employ directing groups (e.g., sulfonic acid) to control substitution patterns.
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